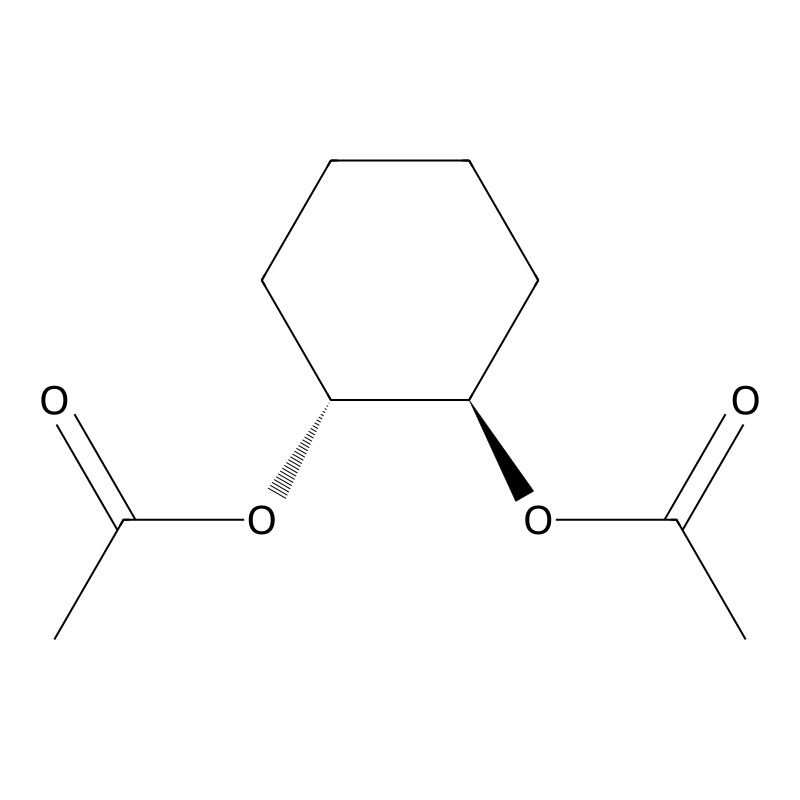

cis-1,2-Cyclohexanediol diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cis-1,2-Cyclohexanediol diacetate is an organic compound with the molecular formula and a molecular weight of 200.24 g/mol. It is derived from cis-1,2-cyclohexanediol through the acetylation process, where two acetyl groups are introduced into the diol structure. This compound exists in two stereoisomeric forms: cis and trans, with the cis form being more prevalent in nature. The melting point of cis-1,2-cyclohexanediol diacetate ranges from 97 to 99 °C, while its boiling point is approximately 126 °C. It is soluble in organic solvents such as methanol and chloroform but has limited solubility in water .

Research indicates that cis-1,2-cyclohexanediol diacetate exhibits potential biological activity, particularly in its interactions with biological membranes and enzymes. Some studies have suggested that it may possess antimicrobial properties, although further research is needed to fully elucidate its biological effects . Its derivatives have been explored for their potential therapeutic applications in medicinal chemistry.

The synthesis of cis-1,2-cyclohexanediol diacetate can be achieved through several methods:

- Acetylation of Cis-1,2-Cyclohexanediol: This method involves treating cis-1,2-cyclohexanediol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

- Oxidation of Cyclohexene: An alternative route involves the oxidation of cyclohexene to form cis-1,2-cyclohexanediol followed by acetylation .

- Stereospecific Reactions: Utilizing stereospecific reagents like 2-acetoxycyclohexyl tosylate can yield specific stereoisomers depending on the reaction conditions employed .

Cis-1,2-Cyclohexanediol diacetate finds utility in various domains:

- Organic Synthesis: It serves as a reagent for synthesizing other organic compounds due to its functional groups.

- Pharmaceuticals: Its derivatives are investigated for potential therapeutic applications.

- Chemical Research: Used in studies related to stereochemistry and reaction mechanisms.

Interaction studies involving cis-1,2-cyclohexanediol diacetate have focused on its reactivity with various biological molecules and its role as a substrate in enzymatic reactions. These studies are crucial for understanding how this compound can be utilized in drug design and development. The compound's ability to interact with enzymes may influence its efficacy as a pharmaceutical agent .

Cis-1,2-Cyclohexanediol diacetate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trans-1,2-Cyclohexanediol Diacetate | Stereoisomer | Different spatial arrangement affects reactivity. |

| Cis-1,3-Cyclohexanediol Diacetate | Structural Isomer | Different positioning of hydroxyl groups alters properties. |

| Cyclohexane-1,4-Diol Diacetate | Structural Isomer | Contains hydroxyl groups at different positions; different reactivity profile. |

Cis-1,2-Cyclohexanediol diacetate is unique due to its specific stereochemistry and resultant chemical behavior compared to its structural analogs . Its applications in organic synthesis and potential biological activity further distinguish it from similar compounds.

XLogP3

Other CAS

2276-46-2